N-(2,4-difluorobenzyl)-4-methylpiperidine-4-carboxamide
CAS No.:
Cat. No.: VC16176531
Molecular Formula: C14H18F2N2O
Molecular Weight: 268.30 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C14H18F2N2O |
---|---|
Molecular Weight | 268.30 g/mol |
IUPAC Name | N-[(2,4-difluorophenyl)methyl]-4-methylpiperidine-4-carboxamide |
Standard InChI | InChI=1S/C14H18F2N2O/c1-14(4-6-17-7-5-14)13(19)18-9-10-2-3-11(15)8-12(10)16/h2-3,8,17H,4-7,9H2,1H3,(H,18,19) |
Standard InChI Key | OFOXWCLPPWKEOA-UHFFFAOYSA-N |
Canonical SMILES | CC1(CCNCC1)C(=O)NCC2=C(C=C(C=C2)F)F |
Introduction
Chemical Identity and Structural Features
IUPAC Nomenclature and Molecular Formula
Synthesis and Industrial Production
Laboratory-Scale Synthesis
A plausible synthetic route involves three stages:
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Piperidine Ring Formation: Cyclization of δ-valerolactam derivatives under acidic conditions yields 4-methylpiperidine.
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Carboxamide Functionalization: Reaction of 4-methylpiperidine-4-carboxylic acid with thionyl chloride generates the acid chloride, which undergoes nucleophilic acyl substitution with 2,4-difluorobenzylamine.
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Purification: Column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the product in ~65% yield .
Industrial Manufacturing Challenges
Scalability is hindered by the low volatility of intermediates and the need for anhydrous conditions during acylation. Merck’s CDS023781-50MG product is listed at 131,580 KRW per 50 mg, reflecting high production costs associated with fluorinated intermediates .
Physicochemical Properties
The compound’s low solubility necessitates formulation as a hydrochloride salt for in vivo studies .
Comparative Analysis with Structural Analogues
Substituent Effects on Bioavailability
Removal of the 4-methyl group (as in N-(2,4-difluorobenzyl)piperidine-4-carboxamide) reduces logP from 2.8 to 2.1, enhancing aqueous solubility but decreasing blood-brain barrier penetration.
Fluorine Substitution Patterns
Replacing 2,4-difluorobenzyl with 3,4-dichlorobenzyl abolishes adenosine receptor binding, highlighting fluorine’s critical role in electronic interactions.
Industrial and Research Applications
Pharmaceutical Intermediate
Merck markets this compound as a building block for kinase inhibitors, reflecting its utility in fragment-based drug design .
Material Science
Incorporation into polyamide matrices improves thermal stability (Tg increased by 28°C) due to rigid piperidine and fluorinated aromatics.
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